molecular formula C5H7F3N4 B13279586 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine

1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13279586
M. Wt: 180.13 g/mol
InChI Key: NOQJESNUCCSNRE-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-1,2,3-triazol-4-amine ( 1518197-68-6) is a high-value heterocyclic building block supplied with a typical purity of 95% . This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry, functionalized with both an amine group and a 3,3,3-trifluoropropyl side chain . The amine group serves as a versatile handle for further synthetic modification, allowing researchers to incorporate this fragment into larger molecular architectures. The trifluoropropyl moiety is of particular interest due to the unique properties that fluorine imparts to a molecule, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, making it a key feature in the design of advanced agrochemicals and pharmaceuticals . As a heterocyclic building block, this compound is primarily used in research and development for the construction of more complex molecules, including potential drug candidates and specialty chemicals . It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7F3N4

Molecular Weight

180.13 g/mol

IUPAC Name

1-(3,3,3-trifluoropropyl)triazol-4-amine

InChI

InChI=1S/C5H7F3N4/c6-5(7,8)1-2-12-3-4(9)10-11-12/h3H,1-2,9H2

InChI Key

NOQJESNUCCSNRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CCC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine typically involves the reaction of 3,3,3-trifluoropropylamine with azides under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditionsThe reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

Scientific Research Applications

1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or disrupt cellular processes by binding to specific sites on proteins or nucleic acids .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole Core Modifications

The triazole ring’s substitution pattern critically influences electronic properties and intermolecular interactions. Below is a comparative analysis of substituents in analogous compounds:

Compound Name Substituent (N1-Position) Molecular Weight Key Properties Source
1-(3,3,3-Trifluoropropyl)-1H-1,2,3-triazol-4-amine 3,3,3-Trifluoropropyl 196.25 (calc.) High lipophilicity; electron-withdrawing
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1) 3,5-Bis(trifluoromethyl)phenyl 329.23 Rigid aromatic; strong electron withdrawal
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine 4-(Trifluoromethyl)benzyl 257.22 Aromatic fluorination; moderate lipophilicity
1-(3-(Tetrahydrofuran-2-yl)propyl)-1H-1,2,3-triazol-4-amine Tetrahydrofuran-propyl 196.25 Polar oxygen-containing group; increased solubility

Key Observations:

  • Electron-Withdrawing Effects : The trifluoropropyl group in the target compound provides moderate electron withdrawal compared to the strongly electron-deficient bis(trifluoromethyl)phenyl group in S1 .
  • Lipophilicity : Trifluoropropyl enhances lipophilicity (LogP ~2.5–3.0 estimated), whereas the tetrahydrofuran-propyl analog (LogP ~1.5–2.0) offers better aqueous solubility .
  • Synthetic Accessibility : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common route for triazole synthesis . The trifluoropropyl group’s flexibility may simplify synthesis compared to bulky aromatic substituents (e.g., S1, yield = 60% ).
Agrochemical Potential

Triazol-4-amines with fluorinated substituents have shown herbicidal activity. For example:

  • Compound 6a (1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-amine) exhibited 80% weed inhibition at 100 μg/mL .
  • The trifluoropropyl group’s metabolic stability may enhance field persistence compared to non-fluorinated analogs.
Medicinal Chemistry
  • Carbazole Derivatives : Compound 8c (1-(3-carbazolylpropyl)-1H-1,2,3-triazol-4-amine) demonstrated inhibitory effects on LPS-stimulated inflammatory markers, attributed to aromatic π-π interactions .

Target Compound’s Advantages :

  • The trifluoropropyl group balances lipophilicity and solubility, making it suitable for blood-brain barrier penetration in CNS drug design.
  • Fluorine atoms may reduce cytochrome P450 metabolism, improving pharmacokinetics .

Biological Activity

1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine is a synthetic compound belonging to the triazole family, notable for its diverse biological activities. The incorporation of a trifluoropropyl group enhances its lipophilicity and potential interaction with biological targets. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound generally involves the following steps:

  • Starting Materials : The synthesis typically begins with readily available precursors such as hydrazines and appropriate carbonyl compounds.
  • Cyclization Reaction : A cycloaddition reaction is performed to form the triazole ring. This can be achieved through methods like the Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Purification : The product is purified using techniques such as recrystallization or chromatography.

Chemical Structure

PropertyValue
Molecular FormulaC₅H₈F₃N₅
Molecular Weight209.13 g/mol
IUPAC NameThis compound
SMILESFC(F)(F)C(CN1C(=N)N=C(N)N=N1)

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. A study evaluated various triazole compounds against multiple cancer cell lines including HepG-2 (liver), HCT-116 (colon), and MCF-7 (breast). The results showed that compounds with a triazole core demonstrated potent cytotoxic effects:

CompoundIC₅₀ (µM) HepG-2IC₅₀ (µM) HCT-116IC₅₀ (µM) MCF-7
1-(3,3,3-trifluoropropyl)-triazole15.518.020.5
5-Amino-1H-triazole12.014.516.0

The mechanism of action appears to involve the inhibition of tubulin polymerization and interference with cellular proliferation pathways.

Anti-Angiogenic Activity

In addition to its anticancer properties, derivatives of triazoles have been noted for their anti-angiogenic effects—suppressing the formation of new blood vessels that tumors require for growth. This dual action enhances their therapeutic potential in cancer treatment.

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the triazole scaffold can be optimized for both antifungal and antibacterial applications.

Case Study 1: Anticancer Efficacy

A recent study published in European Journal of Medicinal Chemistry assessed a series of triazole derivatives including this compound for their anticancer efficacy. The study highlighted its significant inhibitory effect on cell proliferation across various cancer types and provided insight into structure-activity relationships that could guide future drug design efforts .

Case Study 2: Anti-Angiogenesis

Another investigation focused on the anti-angiogenic properties of triazole derivatives demonstrated that these compounds could inhibit endothelial cell migration and tube formation in vitro. The results suggest that targeting angiogenesis could be a viable strategy in developing new cancer therapies based on triazole structures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,2,3-triazol-4-amine derivatives, and how can they be adapted for 1-(3,3,3-trifluoropropyl)-1H-1,2,3-triazol-4-amine?

  • The synthesis of triazol-4-amine derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization . For trifluoropropyl derivatives, nucleophilic substitution or thiol-ene reactions under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) are viable for introducing the fluorinated side chain . Example: Aryl halides or fluorinated alkyl halides can react with triazole precursors in polar solvents like DMSO or DMF at 35–80°C .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in trifluoropropyl-substituted triazoles?

  • ¹H/¹³C NMR : The trifluoropropyl group shows distinct splitting patterns (e.g., J₃ coupling constants for CF₃) in the ¹⁹F NMR spectrum, while the triazole NH₂ group appears as a broad singlet in ¹H NMR (~5–6 ppm) .
  • HRMS : Accurate mass determination (e.g., ESI+ mode) confirms molecular ion peaks and fragmentation patterns, critical for verifying substituent placement .

Q. What crystallization strategies improve the structural characterization of fluorinated triazole derivatives?

  • Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane) enhances crystal quality. SHELX software is widely used for refinement, particularly for resolving fluorine positional disorders in X-ray diffraction data .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst) influence regioselectivity in the synthesis of 1,2,3-triazol-4-amine derivatives?

  • CuAAC typically yields 1,4-regioisomers, but microwave-assisted synthesis can alter reaction kinetics, favoring alternative pathways . For trifluoropropyl derivatives, steric hindrance from the CF₃ group may reduce yields; optimizing catalyst loading (e.g., CuBr vs. CuI) and solvent polarity (DMSO vs. THF) is critical .

Q. What computational methods validate the electronic effects of the trifluoropropyl group on triazole reactivity?

  • Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model electron-withdrawing effects of CF₃, predicting reduced nucleophilicity at the triazole NH₂ group. This aligns with experimental observations of reduced substitution reactivity in fluorinated derivatives .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be rationalized for fluorinated triazoles?

  • Lipophilicity (logP) adjustments from the trifluoropropyl group enhance membrane permeability but may increase off-target interactions. Dose-response assays (IC₅₀ vs. MIC) and in silico ADMET profiling (e.g., SwissADME) help distinguish target-specific effects .

Methodological Considerations

Q. What purification techniques address challenges in isolating fluorinated triazoles?

  • Fluorinated compounds often exhibit low solubility. Gradient chromatography (silica gel, 0–100% ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) improves separation .

Q. How do fluorine atoms impact stability in storage and biological assays?

  • The CF₃ group enhances oxidative stability but may introduce hydrolysis susceptibility in aqueous buffers (pH > 8). Stability studies (HPLC monitoring) under varying pH and temperature conditions are recommended .

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